GPR34 receptor antagonist 3

Description

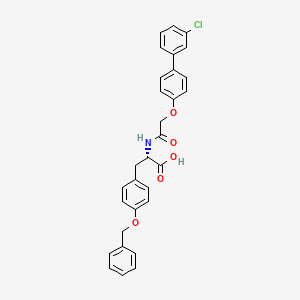

Structure

3D Structure

Properties

Molecular Formula |

C30H26ClNO5 |

|---|---|

Molecular Weight |

516.0 g/mol |

IUPAC Name |

(2S)-2-[[2-[4-(3-chlorophenyl)phenoxy]acetyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C30H26ClNO5/c31-25-8-4-7-24(18-25)23-11-15-27(16-12-23)37-20-29(33)32-28(30(34)35)17-21-9-13-26(14-10-21)36-19-22-5-2-1-3-6-22/h1-16,18,28H,17,19-20H2,(H,32,33)(H,34,35)/t28-/m0/s1 |

InChI Key |

PGLQPMIYELXADW-NDEPHWFRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)COC3=CC=C(C=C3)C4=CC(=CC=C4)Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)COC3=CC=C(C=C3)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

GPR34 Receptor Antagonist 3: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Function, Mechanism, and Evaluation of a Novel GPR34 Antagonist

The G protein-coupled receptor 34 (GPR34) has emerged as a promising therapeutic target for a range of pathologies, particularly those with inflammatory and immune components, including neuropathic pain.[1] This technical guide provides a comprehensive overview of GPR34 Receptor Antagonist 3, a novel investigational compound, for researchers, scientists, and drug development professionals.

Introduction to GPR34 and its Antagonism

GPR34 is a class A G protein-coupled receptor (GPCR) whose endogenous ligand is lysophosphatidylserine (LysoPS).[2] The receptor is highly expressed in immune cells such as microglia and mast cells.[3] Activation of GPR34 is implicated in the regulation of immune responses and inflammation.[1] Consequently, antagonists of GPR34 are being explored for their therapeutic potential in inflammatory conditions, autoimmune diseases, certain cancers, and neurodegenerative diseases.[1] GPR34 antagonists function by binding to the receptor and preventing its activation by endogenous ligands like LysoPS, thereby blocking the downstream signaling pathways that contribute to pathological processes.[1]

This compound (Compound 5e)

This compound, also identified as Compound 5e, is a recently developed, potent and selective antagonist of the GPR34 receptor.[4] It belongs to a class of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives.[4] Preclinical studies have demonstrated its efficacy in animal models of neuropathic pain, suggesting its potential as a novel analgesic.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and a comparator antagonist, YL-365.

| Compound Name | Target | Assay Type | IC50 | Reference |

| This compound (Compound 5e) | GPR34 | GloSensor cAMP Assay | 0.680 µM | [4] |

| GPR34 | Tango Assay (β-arrestin recruitment) | 0.059 µM | [4] | |

| YL-365 | GPR34 | Not Specified | 17 nM | [5][6] |

GPR34 Signaling Pathway

GPR34 is coupled to the Gi/o family of G proteins.[2] Upon activation by its ligand, LysoPS, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Concurrently, GPR34 activation stimulates the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK) 1/2 pathways.[2][7] Antagonists like Compound 5e block these downstream effects.

GPR34 Signaling Cascade

Experimental Protocols

Detailed methodologies for key experiments used in the characterization of this compound are provided below.

GloSensor™ cAMP Assay

This assay quantifies changes in intracellular cAMP levels.

-

Cell Culture: CHO cells stably expressing GPR34 are seeded in 96-well plates and cultured to optimal confluency.

-

Transfection: Cells are transfected with the GloSensor™ cAMP plasmid.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Ligand Stimulation: Cells are stimulated with the GPR34 agonist, LysoPS, in the presence of a phosphodiesterase inhibitor.

-

Luminescence Detection: The GloSensor™ Reagent is added, and luminescence is measured using a plate reader. The intensity of the light signal is inversely proportional to the level of cAMP.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Tango™ GPCR Assay (β-arrestin Recruitment)

This assay measures the recruitment of β-arrestin to the activated GPCR.

-

Cell Line: HTLA cells, which contain a β-lactamase reporter gene under the control of a response element, are used.

-

Transfection: Cells are transfected with a plasmid encoding the GPR34 receptor fused to a transcription factor.

-

Plating: Transfected cells are plated in 96-well plates.

-

Compound Incubation: Cells are treated with this compound followed by stimulation with LysoPS.

-

Substrate Addition: After an incubation period, a β-lactamase substrate is added.

-

Signal Detection: The cleavage of the substrate by β-lactamase results in a fluorescent signal, which is measured with a plate reader.

-

IC50 Determination: The antagonist's potency is determined by analyzing the dose-dependent inhibition of the agonist-induced signal.

ERK1/2 Phosphorylation Western Blot

This method assesses the phosphorylation status of ERK1/2 as a downstream marker of GPR34 activation.

-

Cell Stimulation: CHO-GPR34 cells are serum-starved and then treated with this compound for a specified time, followed by stimulation with LysoPS.

-

Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.

ERK1/2 Phosphorylation Western Blot Workflow

In Vivo Neuropathic Pain Model

The efficacy of this compound in a neuropathic pain model is assessed using the von Frey test to measure mechanical allodynia.

-

Animal Model: A neuropathic pain model is induced in mice, for example, by chronic constriction injury (CCI) of the sciatic nerve.[8]

-

Compound Administration: this compound is administered to the mice, typically via intraperitoneal injection.[7] Doses of 10 or 20 mg/kg have been shown to be effective.[7]

-

Acclimation: Mice are placed in individual compartments with a wire mesh floor and allowed to acclimate.

-

von Frey Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

Response Measurement: A positive response is recorded as a withdrawal, flinching, or licking of the paw. The 50% paw withdrawal threshold is determined using the up-down method.

-

Data Collection: Measurements are taken at baseline before surgery and at multiple time points after compound administration.

-

Statistical Analysis: The paw withdrawal thresholds are compared between the treated and vehicle control groups.

Conclusion

This compound (Compound 5e) is a potent and selective tool for the investigation of GPR34 biology and a promising lead compound for the development of therapeutics for neuropathic pain and other inflammatory and immune-mediated diseases. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical development of this and other GPR34 antagonists.

References

- 1. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. labproservices.com [labproservices.com]

- 7. europeanreview.org [europeanreview.org]

- 8. 2.2. Neuropathic Pain Model [bio-protocol.org]

The Discovery and Synthesis of GPR34 Receptor Antagonist 3: A Technical Guide

Introduction: The G protein-coupled receptor 34 (GPR34) is an emerging therapeutic target implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and neuropathic pain.[1][2] Its activation by the endogenous ligand lysophosphatidylserine (LysoPS) triggers downstream signaling cascades that can contribute to disease progression.[3] Consequently, the discovery and development of potent and selective GPR34 antagonists represent a promising avenue for novel therapeutic interventions. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a novel GPR34 antagonist, referred to herein as GPR34 Receptor Antagonist 3 (also identified as compound 5e).[4][5]

This compound: Compound Profile

This compound is a novel small molecule identified as a potent inhibitor of the GPR34 receptor. Its systematic chemical name is (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its in vitro potency, cytotoxicity, and in vivo efficacy.

Table 1: In Vitro Potency of this compound

| Assay Type | Description | IC50 (μM) |

| GloSensor™ cAMP Assay | Measures the inhibition of cAMP production following receptor activation. | 0.680[5] |

| Tango™ β-arrestin Assay | Measures the recruitment of β-arrestin to the activated receptor. | 0.059[5] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Lines | Incubation Time (h) | IC50 (μM) |

| HEK293T, COS-7, BEAS-2B, Muller, LX-2, HUVEC | 72 | > 30[4] |

Table 3: In Vivo Efficacy of this compound in a Mouse Neuropathic Pain Model

| Administration Route | Dosing Regimen | Outcome |

| Intraperitoneal injection | 10 or 20 mg/kg, twice a day | Significantly reduced mechanical pain.[4] |

| Intraperitoneal injection | 100 mg/kg, twice a day | Determined to be a safe dosage in repeated toxicity experiments.[4] |

| Intraperitoneal injection | 200 mg/kg, twice a day | Observed mortality in acute toxicity experiments.[4] |

Mechanism of Action and Signaling Pathway

GPR34 is a G-protein coupled receptor that primarily signals through the Gαi subunit.[1] Upon activation by its ligand, LysoPS, GPR34 initiates downstream signaling cascades, including the PI3K/AKT and ERK1/2 pathways, which are critical for cell proliferation and inflammatory responses.[3] this compound acts as a competitive antagonist, blocking the binding of LysoPS to the receptor and thereby inhibiting these downstream signaling events.[5] This is evidenced by its ability to dose-dependently inhibit LysoPS-induced ERK1/2 phosphorylation in CHO cells expressing GPR34.[4][5]

Discovery and Development Workflow

The discovery of this compound likely followed a modern drug discovery workflow for GPCRs. This process typically begins with high-throughput screening of large compound libraries, which can be performed using either experimental assays or in silico virtual screening methods. Hits from the initial screen are then subjected to further validation and optimization through structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. The most promising candidates then advance to in vivo studies to assess their efficacy and safety in animal models.

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on standard organic chemistry methodologies. The synthesis would likely involve the N-acylation of the starting material, (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid, with a suitable phenoxyacetylating agent.

Representative Synthesis Scheme:

The synthesis can be envisioned in two main steps:

-

Preparation of the Acylating Agent: 2-Phenoxyacetyl chloride is prepared from 2-phenoxyacetic acid.

-

N-Acylation: The starting amino acid is coupled with 2-phenoxyacetyl chloride under basic conditions, a variation of the Schotten-Baumann reaction, to yield the final product.[6][7]

Experimental Protocols

The following are detailed, representative protocols for the key assays used to characterize this compound.

GloSensor™ cAMP Assay for Gs/Gi-Coupled GPCRs

This protocol is adapted from the manufacturer's guidelines and is suitable for measuring changes in intracellular cAMP levels in response to GPCR modulation.

Materials:

-

CHO cells stably expressing human GPR34.

-

GloSensor™ cAMP Reagent (Promega).

-

CO2-independent cell culture medium.

-

LysoPS (agonist).

-

This compound.

-

White, opaque 384-well assay plates.

-

Luminometer.

Procedure:

-

Cell Preparation: Culture GPR34-expressing CHO cells to ~80-90% confluency. Harvest the cells and resuspend them in CO2-independent medium to the desired density (e.g., 5,000 cells/well).

-

Reagent Preparation: Reconstitute the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

-

Cell Plating and Equilibration: Dispense the cell suspension into the 384-well plates. Add the GloSensor™ cAMP Reagent to each well and incubate at room temperature for 2 hours to allow for reagent loading.

-

Antagonist Addition: Prepare serial dilutions of this compound. Add the antagonist solutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

-

Agonist Addition: Add the agonist, LysoPS, at a concentration that elicits a submaximal response (e.g., EC80).

-

Luminescence Measurement: Immediately after agonist addition, measure luminescence using a plate-reading luminometer. Data can be collected kinetically or as an endpoint reading after 15-20 minutes.

-

Data Analysis: Calculate the percent inhibition of the agonist response for each antagonist concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Tango™ GPCR Assay (β-arrestin Recruitment)

This protocol describes a method for quantifying ligand-induced β-arrestin recruitment to the GPR34 receptor.

Materials:

-

U2OS cell line engineered for the Tango™ assay, expressing the GPR34-transcription factor fusion and a protease-tagged β-arrestin.

-

Appropriate cell culture medium (e.g., McCoy's 5A).

-

LiveBLAzer™ FRET-B/G Substrate (Thermo Fisher Scientific).

-

LysoPS (agonist).

-

This compound.

-

Black, clear-bottom 384-well assay plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Seed the engineered U2OS cells into 384-well plates and incubate overnight at 37°C, 5% CO2.

-

Compound Addition: Add serial dilutions of this compound to the cell plates and incubate for a predetermined time (e.g., 30 minutes).

-

Agonist Stimulation: Add LysoPS at its EC80 concentration to all wells except for the unstimulated controls. Incubate the plates for 5 hours at 37°C.

-

Substrate Loading: Prepare the LiveBLAzer™ FRET-B/G Substrate solution according to the manufacturer's protocol. Add the substrate to each well and incubate for 2 hours at room temperature in the dark.

-

Fluorescence Measurement: Read the plates on a fluorescence plate reader, measuring emission at both 460 nm (blue) and 530 nm (green) with excitation at 409 nm.

-

Data Analysis: Calculate the ratio of blue to green fluorescence. Determine the percent inhibition of the agonist-induced β-arrestin recruitment and calculate the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of changes in ERK1/2 phosphorylation in response to GPR34 modulation.

Materials:

-

CHO cells stably expressing human GPR34.

-

Serum-free cell culture medium.

-

LysoPS (agonist).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Culture and Starvation: Plate GPR34-CHO cells and grow to ~80% confluency. Serum-starve the cells for at least 4 hours prior to the experiment.

-

Compound Treatment: Pretreat the cells with various concentrations of this compound for 30 minutes.

-

Agonist Stimulation: Stimulate the cells with LysoPS (at its EC50 concentration) for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK and determine the dose-dependent inhibition by the antagonist.

Conclusion

This compound (Compound 5e) is a potent and promising inhibitor of the GPR34 receptor with demonstrated efficacy in a preclinical model of neuropathic pain. The data presented in this guide highlight its potential as a lead compound for the development of novel therapeutics targeting GPR34-mediated pathologies. Further optimization and characterization of this and similar compounds are warranted to fully explore their therapeutic potential.

References

- 1. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are GPR34 antagonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

The Role of GPR34 in Neuropathic Pain: A Technical Guide for Researchers

An In-depth Examination of GPR34-Mediated Microglial Activation in Neuropathic Pain Models

Executive Summary

Neuropathic pain, a debilitating chronic condition arising from nerve injury, remains a significant therapeutic challenge. Emerging evidence has identified G-protein coupled receptor 34 (GPR34), a receptor predominantly expressed on microglia, as a key player in the exacerbation of neuropathic pain. This technical guide provides a comprehensive overview of the role of GPR34 in preclinical neuropathic pain models, consolidating quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways. The findings presented herein underscore the potential of GPR34 as a novel therapeutic target for the development of non-opioid analgesics.

GPR34 in Neuropathic Pain: Core Concepts

Following peripheral nerve injury, microglia in the spinal cord's dorsal horn become activated and release pro-inflammatory cytokines, a process that contributes significantly to central sensitization and the maintenance of neuropathic pain.[1] GPR34, a receptor enriched in microglia, has been shown to be a critical component of this neuroinflammatory response.[1][2] Its endogenous ligand, lysophosphatidylserine (LysoPS), is released in the spinal cord after nerve injury, activating GPR34 on microglia.[1] This activation triggers a signaling cascade that promotes the production and release of pro-inflammatory mediators, thereby amplifying pain signals.[1][3] Genetic deletion or pharmacological antagonism of GPR34 has been demonstrated to attenuate mechanical allodynia in rodent models of neuropathic pain, highlighting its pro-nociceptive role.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the role of GPR34 in neuropathic pain. The data is primarily derived from studies utilizing the L4 spinal nerve ligation model in mice.

Table 1: Effect of GPR34 Deficiency on Pro-Inflammatory Cytokine mRNA Expression in the Spinal Dorsal Horn (1 day post-nerve injury)

| Gene | Genotype | Relative mRNA Expression (Fold Change vs. Naive WT) |

| TNF-α | Wild-Type (WT) | ~6.5 |

| GPR34-deficient | ~3.5 | |

| IL-1β | Wild-Type (WT) | ~12.0 |

| GPR34-deficient | ~6.0 | |

| IL-6 | Wild-Type (WT) | ~10.0 |

| GPR34-deficient | ~5.0* |

*Data are approximated from graphical representations in Sayo et al., 2019 and indicate a significant reduction (p < 0.01) in GPR34-deficient mice compared to Wild-Type mice.

Table 2: Effect of GPR34 Deficiency on Mechanical Allodynia (Paw Withdrawal Threshold)

| Time Post-Injury | Genotype | Paw Withdrawal Threshold (g) |

| Day 7 | Wild-Type (WT) | ~0.2 g |

| GPR34-deficient | ~0.6 g | |

| Day 14 | Wild-Type (WT) | ~0.15 g |

| GPR34-deficient | ~0.5 g | |

| Day 21 | Wild-Type (WT) | ~0.1 g |

| GPR34-deficient | ~0.4 g | |

| Day 35 | Wild-Type (WT) | ~0.1 g |

| GPR34-deficient | ~0.4 g |

*Data are approximated from graphical representations in Sayo et al., 2019 and indicate a significant increase in paw withdrawal threshold (p < 0.05 or lower), representing reduced pain sensitivity, in GPR34-deficient mice compared to Wild-Type mice from day 7 to day 35.

Table 3: Effect of Intrathecal GPR34 Antagonist on Mechanical Allodynia in Wild-Type Mice

| Treatment Group | Paw Withdrawal Threshold (g) - Pre-dose | Paw Withdrawal Threshold (g) - Post-dose |

| Vehicle | ~0.1 g | ~0.1 g |

| GPR34 Antagonist | ~0.1 g | ~0.4 g* |

*Data are approximated from graphical representations in Sayo et al., 2019 and indicate a significant, temporary reversal of mechanical allodynia (p < 0.05) following antagonist administration compared to vehicle.

Signaling Pathways and Visualizations

Activation of GPR34 by its ligand LysoPS on microglia initiates downstream signaling cascades that are crucial for its pro-inflammatory and pain-exacerbating effects. While the precise pathways in neuropathic pain are still under full investigation, evidence points towards the involvement of PI3K-AKT and ERK signaling.[3][4]

Caption: GPR34 signaling cascade in microglia contributing to neuropathic pain.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of GPR34's role in neuropathic pain.

Neuropathic Pain Animal Model: L4 Spinal Nerve Ligation (SNL)

-

Animals: Adult male C57BL/6J mice (8-10 weeks old) are used. Both Wild-Type and GPR34-deficient mice on the same background are required for comparative studies.[1]

-

Surgical Procedure:

-

Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Make a small skin incision over the lumbar spine at the L3-L5 level.

-

Dissect the paraspinal muscles to expose the L5 transverse process.

-

Carefully remove the L5 transverse process to visualize the L4 and L5 spinal nerves.

-

Isolate the L4 spinal nerve and tightly ligate it with a 6-0 silk suture.[1]

-

Ensure the ligation is secure, then close the muscle and skin layers with sutures.

-

Sham-operated animals undergo the same procedure without the nerve ligation.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress. Allow for a recovery period of at least 3 days before behavioral testing.

Behavioral Assessment: Mechanical Allodynia (von Frey Test)

-

Apparatus: A set of calibrated von Frey filaments with varying bending forces (e.g., 0.008 g to 2.0 g). The testing is performed on a wire mesh platform that allows access to the plantar surface of the hind paws.

-

Procedure:

-

Acclimatize the mice to the testing environment for at least 30 minutes before testing.

-

Apply the von Frey filaments to the mid-plantar surface of the ipsilateral (injured) hind paw.

-

Begin with a filament in the middle of the force range and apply it with enough force to cause a slight bend, holding for 3-5 seconds.

-

A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold (PWT) is determined using the up-down method.[1]

-

Testing is typically performed at baseline (before surgery) and at multiple time points post-surgery (e.g., days 3, 7, 14, 21, 28, 35, 42).[1]

-

Molecular Analysis: Quantitative Real-Time PCR (qRT-PCR)

-

Tissue Collection: At the desired time point, euthanize the mice and quickly dissect the lumbar spinal cord. Isolate the ipsilateral L4 dorsal horn.

-

RNA Extraction and cDNA Synthesis:

-

Homogenize the tissue and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers for GPR34, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).

-

Perform the PCR reaction in a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene and compared to a control group (e.g., naive or sham).[1]

-

Pharmacological Intervention

-

Drug: A specific GPR34 antagonist.

-

Administration:

-

Briefly anesthetize the nerve-injured mice with isoflurane.

-

Perform an intrathecal injection at the L5-L6 intervertebral space using a Hamilton syringe.

-

Inject a small volume (e.g., 5-10 µL) of the antagonist solution or vehicle control.[1]

-

-

Assessment: Conduct the von Frey test at baseline before the injection and at several time points after the injection (e.g., 1, 3, 6, and 24 hours) to evaluate the effect on mechanical allodynia.[1]

Caption: Workflow for investigating GPR34's role in neuropathic pain models.

Conclusion and Future Directions

The evidence strongly supports a significant role for the LysoPS-GPR34 signaling axis in microglia in the pathogenesis of neuropathic pain. Inhibition of this pathway, either through genetic deletion or pharmacological antagonism, effectively alleviates pain-like behaviors in preclinical models. This makes GPR34 a compelling and promising target for the development of novel analgesic drugs.

Future research should focus on:

-

Development of Potent and Selective GPR34 Antagonists: The creation of drug-like small molecules with high potency, selectivity, and favorable pharmacokinetic properties is crucial for clinical translation.

-

Validation in Diverse Pain Models: Assessing the efficacy of GPR34 antagonism in other neuropathic pain models (e.g., chemotherapy-induced neuropathy, diabetic neuropathy) will broaden its potential therapeutic application.

-

Elucidation of Downstream Signaling: A more detailed characterization of the intracellular signaling pathways downstream of GPR34 activation in microglia will help identify additional targets and refine therapeutic strategies.

References

- 1. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPR34 senses demyelination to promote neuroinflammation and pathologies | Semantic Scholar [semanticscholar.org]

- 4. GPR34 senses demyelination to promote neuroinflammation and pathologies - PMC [pmc.ncbi.nlm.nih.gov]

GPR34 Antagonist 3: A Technical Overview of its Inhibitory Effect on ERK1/2 Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of GPR34 antagonist 3 (also known as Compound 5e), focusing on its mechanism of action and its inhibitory effect on the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the core biological and experimental processes.

Introduction to GPR34 and GPR34 Antagonist 3

G protein-coupled receptor 34 (GPR34) is a class A rhodopsin-like GPCR, recognized as a receptor for the lipid mediator lysophosphatidylserine (LysoPS).[1][2] Upon activation by LysoPS, GPR34 couples primarily through Gαi/o proteins, initiating downstream signaling cascades that are implicated in various physiological and pathological processes, including immune responses and neuropathic pain.[1][3] The involvement of GPR34 in disease makes it an attractive therapeutic target.[1]

GPR34 antagonist 3, a derivative of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as a potent and selective antagonist of GPR34.[3][4] Research demonstrates its ability to inhibit the GPR34 signaling pathway, most notably by attenuating the phosphorylation of ERK1/2, a key downstream signaling node.[3][5]

Mechanism of Action: Inhibition of the GPR34-ERK1/2 Signaling Pathway

Activation of GPR34 by its endogenous ligand, LysoPS, triggers a conformational change in the receptor, leading to the activation of heterotrimeric Gαi/o proteins. This event initiates a cascade that results in the phosphorylation and activation of ERK1/2. GPR34 antagonist 3 competitively binds to the receptor, preventing LysoPS-induced activation and subsequently blocking the downstream signal transduction to ERK1/2.[1][3]

Quantitative Data on Inhibitory Activity

The inhibitory potency of GPR34 antagonist 3 has been quantified through various assays. The compound effectively inhibits LysoPS-induced signaling and ERK1/2 phosphorylation in a dose-dependent manner.[3][5]

| Parameter | Value | Assay / Conditions | Citation |

| IC₅₀ | 0.680 μM | GloSensor cAMP Assay | [4] |

| IC₅₀ | 0.059 μM | Tango Assay | [4] |

| Inhibition | Dose-dependent | LysoPS-induced ERK1/2 phosphorylation in CHO cells expressing GPR34 (at 3, 10, and 30 μM) | [5] |

Experimental Protocols

The following section details a representative methodology for assessing the effect of GPR34 antagonist 3 on LysoPS-induced ERK1/2 phosphorylation in Chinese Hamster Ovary (CHO) cells stably expressing human GPR34. The protocol is based on standard Western blotting procedures for phospho-ERK1/2 detection.[6][7]

4.1. Materials

-

Cell Line: CHO cell line stably expressing human GPR34.

-

Reagents:

-

Cell culture medium (e.g., Ham's F-12, 10% FBS, antibiotics).

-

Serum-free medium for starvation.

-

GPR34 antagonist 3 (Compound 5e).

-

Lysophosphatidylserine (LysoPS) as the agonist.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

-

Western Blotting:

-

SDS-PAGE gels and running buffer.

-

PVDF membrane and transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) and Rabbit anti-total-ERK1/2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

4.2. Procedure

-

Cell Culture and Seeding:

-

Culture CHO-GPR34 cells in standard growth medium at 37°C and 5% CO₂.

-

Seed cells into 12-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment. Allow cells to adhere for at least 24 hours.

-

-

Serum Starvation:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add serum-free medium to each well and incubate for 4-12 hours to reduce basal levels of ERK1/2 phosphorylation.[6]

-

-

Antagonist Pre-treatment:

-

Prepare serial dilutions of GPR34 antagonist 3 (e.g., 3, 10, 30 μM) in serum-free medium.

-

Aspirate the starvation medium and add the antagonist-containing medium to the respective wells.

-

Include a vehicle control (e.g., DMSO) well.

-

Incubate the cells at 37°C for 1-2 hours.[8]

-

-

Agonist Stimulation:

-

Prepare the LysoPS agonist solution in serum-free medium at a concentration that elicits a submaximal response (EC₈₀) to allow for the detection of inhibition.

-

Add the LysoPS solution directly to the wells (including the vehicle control) and incubate for the optimal stimulation time (typically 5-15 minutes at room temperature or 37°C, which should be determined empirically).[8]

-

-

Cell Lysis and Protein Quantification:

-

Terminate the stimulation by placing the plate on ice and aspirating the medium.

-

Wash the cells once with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize protein samples with lysis buffer and Laemmli sample buffer.

-

Load 10-20 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[6]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[6]

-

-

Stripping and Re-probing for Total ERK1/2:

-

To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed.

-

Incubate the membrane in a stripping buffer for 15-30 minutes.

-

Wash thoroughly, re-block, and then incubate with the primary antibody against total-ERK1/2.

-

Repeat the secondary antibody and detection steps as described above.[6]

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2 using densitometry software.

-

Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample to normalize the data.

-

Plot the normalized values against the antagonist concentration to determine the dose-dependent inhibition and calculate the IC₅₀ value.

-

Conclusion

GPR34 antagonist 3 is a potent inhibitor of the GPR34 receptor. Its ability to block LysoPS-induced ERK1/2 phosphorylation in a dose-dependent manner highlights its specific mechanism of action.[5] The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers investigating GPR34 signaling and for professionals in the field of drug development targeting this receptor for therapeutic intervention in conditions such as neuropathic pain.[3][5]

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

GPR34 Antagonist 3: A Novel Approach to Mitigating Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the G-protein coupled receptor 34 (GPR34), its role as a key mediator of neuroinflammation, and the therapeutic potential of a specific inhibitor, GPR34 antagonist 3. The document details the underlying signaling pathways, presents key quantitative data, outlines relevant experimental protocols, and visualizes complex processes to support advanced research and development in neuropharmacology.

Introduction: GPR34 and the Neuroinflammatory Landscape

Neuroinflammation is a critical factor in the progression of numerous neurological diseases, including multiple sclerosis, Alzheimer's disease, stroke, and neuropathic pain.[1][2][3] A key player in this process is the G-protein coupled receptor 34 (GPR34), a receptor highly enriched in microglia, the resident immune cells of the central nervous system (CNS).[4]

GPR34 functions as a sensor for cellular damage, specifically recognizing lysophosphatidylserine (LysoPS), a lipid molecule released during demyelination.[1][5] Upon binding LysoPS, GPR34 triggers a cascade of intracellular events that lead to microglial activation and the release of pro-inflammatory cytokines, thereby promoting and sustaining neuroinflammation.[1][6] This mechanism identifies GPR34 as a promising therapeutic target. By blocking this receptor, it may be possible to suppress microglia-mediated inflammation and ameliorate the pathologies of associated CNS disorders.[2][5]

GPR34 antagonists are an emerging class of compounds designed to inhibit this receptor's function.[6] This guide focuses on a specific molecule, "GPR34 antagonist 3" (also known as Compound 5e), exploring its mechanism of action and its demonstrated impact on neuroinflammatory pathways.[7]

The GPR34 Signaling Pathway in Neuroinflammation

The activation of GPR34 by its ligand, LysoPS, initiates signaling through downstream pathways that are crucial for cellular responses like proliferation and inflammation.[8] In the context of neuroinflammation, myelin debris from damaged neurons acts as an inflammatory stimulus, with its LysoPS component being central to the activation of microglia.[1]

The binding of LysoPS to GPR34 on microglia activates downstream PI3K-AKT and ERK signaling pathways.[1][5] This activation is a critical step leading to the production and release of pro-inflammatory cytokines, which drive the neuroinflammatory response.[1] Genetic deletion or pharmacological inhibition of GPR34 has been shown to reduce these pro-inflammatory responses and suppress neuropathic pain, highlighting the pathway's therapeutic relevance.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. GPR34 senses demyelination to promote neuroinflammation and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. GPR34 senses demyelination to promote neuroinflammation and pathologies | Semantic Scholar [semanticscholar.org]

- 6. What are GPR34 antagonists and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Initial Characterization of GPR34 Receptor Antagonist 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of GPR34 receptor antagonist 3, also identified as compound 5e. G protein-coupled receptor 34 (GPR34) is a class A rhodopsin-like GPCR implicated in various physiological and pathological processes, including immune responses, inflammation, and neuropathic pain.[1] The development of potent and selective GPR34 antagonists, such as compound 5e, represents a promising therapeutic strategy for these conditions.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies characterizing this compound (Compound 5e).

Table 1: In Vitro Activity of this compound (Compound 5e)

| Assay Type | Cell Line | Parameter | Value | Reference |

| GloSensor™ cAMP Assay | CHO cells expressing GPR34 | IC50 | 0.680 µM | [2][3] |

| Tango Assay | Not specified | IC50 | 0.059 µM | [2] |

| Cytotoxicity Assay | HEK293T, COS-7, BEAS-2B, Muller, LX-2, HUVEC | IC50 | > 30 µM | [3] |

Table 2: In Vivo Efficacy and Toxicity of this compound (Compound 5e)

| Animal Model | Dosing | Outcome | Reference |

| Mouse Neuropathic Pain Model | 10 or 20 mg/kg (i.p.), twice a day | Significantly reduced mechanical pain | [3] |

| Acute Toxicity in C57BL/6J mice | 200 mg/kg (i.p.), twice a day | Observed mortality | [3] |

| Repeated Dose Toxicity in C57BL/6J mice | 100 mg/kg (i.p.), twice a day | No observed damage, considered safe | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

1. In Vitro Antagonist Activity Assays

-

GloSensor™ cAMP Assay:

-

Objective: To determine the inhibitory effect of the antagonist on cAMP signaling, a downstream pathway of GPR34 activation.

-

Method: Chinese Hamster Ovary (CHO) cells stably expressing GPR34 were utilized. The GloSensor™ cAMP reagent was used to detect changes in intracellular cAMP levels. The antagonist (compound 5e) was added at varying concentrations prior to stimulation with a GPR34 agonist. The resulting luminescence, which is inversely proportional to cAMP levels, was measured to calculate the IC50 value.[2]

-

-

Tango Assay:

-

Objective: To assess the antagonist's ability to block GPR34-mediated β-arrestin recruitment.

-

Method: The Tango assay technology was employed, which measures GPCR-β-arrestin interaction. The antagonist was evaluated for its ability to inhibit the agonist-induced interaction between GPR34 and β-arrestin, with the IC50 value determined from the dose-response curve.[2]

-

-

ERK1/2 Phosphorylation Inhibition Assay:

-

Objective: To confirm the antagonist's blockade of the GPR34-mediated MAPK/ERK signaling pathway.[3][4]

-

Method: CHO cells expressing GPR34 were treated with different concentrations of this compound (3, 10, and 30 µM) for 72 hours.[3] The cells were then stimulated with the GPR34 agonist lysophosphatidylserine (LysoPS).[3] The levels of phosphorylated ERK1/2 were measured, likely by Western blot or ELISA, to assess the dose-dependent inhibitory effect of the antagonist.[2][3]

-

-

Cytotoxicity Assay:

-

Objective: To evaluate the off-target cytotoxic effects of the antagonist.

-

Method: A panel of cell lines (HEK293T, COS-7, BEAS-2B, Muller, LX-2, and HUVEC) were treated with the antagonist at a concentration of 30 µM for 72 hours.[3] Cell viability was assessed using a standard method, such as an MTT or MTS assay, to determine if the compound exhibits cytotoxicity at concentrations well above its effective dose.[3]

-

2. In Vivo Studies

-

Neuropathic Pain Model:

-

Objective: To assess the therapeutic potential of the antagonist in a disease-relevant animal model.

-

Method: A mouse model of neuropathic pain was utilized. This compound was administered via intraperitoneal (i.p.) injection at doses of 10 or 20 mg/kg twice daily.[3] Mechanical allodynia (pain response to a non-painful stimulus) was measured, likely using von Frey filaments, to evaluate the antisensory activity of the compound.[3]

-

-

Toxicity Studies:

-

Objective: To determine the safety profile of the antagonist.

-

Method:

-

Acute Toxicity: C57BL/6J mice were administered a high dose (200 mg/kg, i.p., twice daily) of the antagonist, and mortality was monitored.[3]

-

Repeated Dose Toxicity: C57BL/6J mice received a lower dose (100 mg/kg, i.p., twice daily) over an extended period, and the animals were monitored for any signs of damage or adverse effects.[3]

-

-

Visualizations: Signaling Pathways and Experimental Workflows

GPR34 Signaling Pathways

GPR34 is known to couple to G proteins to activate downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[4][5][6] The antagonist is designed to block the initial step of this cascade.

Caption: GPR34 signaling pathway and point of inhibition by the antagonist.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the typical workflow for the in vitro characterization of a GPR34 antagonist.

Caption: Workflow for the in vitro characterization of GPR34 antagonists.

Logical Relationship for In Vivo Evaluation

This diagram illustrates the decision-making process for the in vivo evaluation of the GPR34 antagonist.

Caption: Logical flow for the in vivo evaluation of a lead GPR34 antagonist.

References

- 1. What are GPR34 antagonists and how do they work? [synapse.patsnap.com]

- 2. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. G-protein coupled receptor 34 activates Erk and phosphatidylinositol 3-kinase/Akt pathways and functions as alternative pathway to mediate p185Bcr-Abl-induced transformation and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of GPR34 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo evaluation of GPR34 receptor antagonists, focusing on a murine model of neuropathic pain. G protein-coupled receptor 34 (GPR34) is a promising therapeutic target for various pathologies, including neuroinflammation and chronic pain.[1] The protocols outlined herein describe the experimental workflow, from animal model creation to behavioral assessment and biochemical analysis, utilizing two exemplary GPR34 antagonists, YL-365 and GPR34 receptor antagonist 3 (compound 5e).

Introduction

GPR34, a class A G protein-coupled receptor, is activated by lysophosphatidylserine (LysoPS) and is implicated in immune regulation and neuroinflammatory processes.[1] Its role in microglia activation makes it a compelling target for therapeutic intervention in neuropathic pain states.[1] This guide details the necessary procedures to assess the efficacy of novel GPR34 antagonists in vivo.

GPR34 Signaling Pathway

Activation of GPR34 by its endogenous ligand, LysoPS, initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαi/o proteins, leading to the activation of downstream pathways, including the PI3K/AKT and ERK/MAPK pathways.[2][3] These pathways are crucial in mediating the cellular responses associated with GPR34 activation, such as cell proliferation and inflammatory responses.

Featured GPR34 Receptor Antagonists

This protocol highlights two distinct GPR34 antagonists, YL-365 and this compound (compound 5e), which have demonstrated efficacy in preclinical models.

| Parameter | YL-365 | This compound (Compound 5e) | Reference |

| IC50 | 17 nM | 0.680 µM (GloSensor cAMP assay), 0.059 µM (Tango assay) | [4][5] |

| Mechanism | Competitive antagonist | GPR34 antagonist | [6][7] |

| In Vivo Model | Mouse model of neuropathic pain (L4 spinal nerve transection) | Mouse model of neuropathic pain | [4][7] |

| Administration | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection | [4][7] |

| Dosage | 5, 10, or 20 mg/kg, twice daily | 10 or 20 mg/kg, twice daily | [4][7] |

| Toxicity | No obvious toxicity observed | Safe dose determined to be 100 mg/kg (twice daily) | [4][7] |

Experimental Protocols

A comprehensive in vivo study of a GPR34 antagonist involves a neuropathic pain model, behavioral testing, and subsequent biochemical analysis.

Animal Model: Neuropathic Pain (L4 Spinal Nerve Transection)

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scalpel, forceps, retractors, fine scissors)

-

Suture materials

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Make a small skin incision over the L4-L5 spinal region.

-

Carefully dissect the paraspinal muscles to expose the L4 vertebra and transverse process.

-

Gently remove the L4 transverse process to visualize the L4 spinal nerve.

-

Isolate and tightly ligate the L4 spinal nerve with a suture.

-

Transect the nerve distal to the ligation.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for at least 3-5 days before behavioral testing.

Vehicle Formulation and Antagonist Administration

Vehicle Formulation (for hydrophobic compounds): A common vehicle for intraperitoneal injection of hydrophobic compounds can be prepared as follows.

-

Stock Solution: Dissolve the GPR34 antagonist in DMSO to create a concentrated stock solution.

-

Working Solution: Prepare the final injection solution by adding the DMSO stock to a mixture of PEG300, Tween-80, and saline. A typical formulation consists of:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

Administration Protocol:

-

Administer the GPR34 antagonist or vehicle via intraperitoneal (i.p.) injection.

-

Dosages for YL-365 are typically 5, 10, or 20 mg/kg, administered twice daily.[4]

-

Dosages for this compound (compound 5e) are 10 or 20 mg/kg, administered twice daily.[7]

Behavioral Testing: Mechanical Allodynia (von Frey Test)

Materials:

-

Von Frey filaments of varying forces

-

Elevated wire mesh platform

-

Testing chambers

Procedure:

-

Acclimatize the mice to the testing environment by placing them in individual chambers on the wire mesh platform for at least 30 minutes before testing.

-

Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the nerve injury.

-

Begin with a mid-range filament and apply enough force to cause it to bend.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Use the up-down method to determine the 50% paw withdrawal threshold.

-

Conduct baseline measurements before antagonist administration and at specified time points after treatment.

Biochemical Analysis: Western Blot for Phospho-ERK (p-ERK)

Materials:

-

Lumbar spinal cord tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

At the end of the behavioral experiments, euthanize the mice and dissect the lumbar spinal cord.

-

Homogenize the tissue in lysis buffer and centrifuge to collect the supernatant.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK signal.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. An example is provided for behavioral data.

| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) | % Change |

| Vehicle | 10 | Mean ± SEM | Mean ± SEM | - |

| YL-365 (10 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Calculated |

| Cmpd 5e (10 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Calculated |

Conclusion

The protocols described provide a robust framework for the in vivo assessment of GPR34 receptor antagonists. By utilizing a relevant animal model of neuropathic pain and employing both behavioral and biochemical endpoints, researchers can effectively evaluate the therapeutic potential of novel GPR34-targeting compounds. Careful adherence to these methodologies will ensure the generation of reproducible and reliable data, facilitating the advancement of new treatments for chronic pain and neuroinflammatory disorders.

References

- 1. What are GPR34 antagonists and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. pnas.org [pnas.org]

- 5. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. YL-365 | GPR34 inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for GPR34 Antagonist 3 in Cell-Based Assays

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the utilization of GPR34 Antagonist 3 in various cell-based assays. GPR34 Antagonist 3, also identified as compound 5e and YL-365, is a potent and selective antagonist of the G protein-coupled receptor 34 (GPR34), a receptor for lysophosphatidylserine (LysoPS).[1][2][3] GPR34 is implicated in a range of physiological and pathological processes, including immune responses, neuropathic pain, and cancer.[4][5][6] These protocols are designed to facilitate the investigation of GPR34 signaling and the pharmacological characterization of its antagonists.

Introduction to GPR34 and GPR34 Antagonist 3

GPR34 is a class A G protein-coupled receptor that primarily couples to the Gαi subunit of heterotrimeric G proteins.[7] Activation of GPR34 by its endogenous ligand, LysoPS, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Downstream of Gαi activation, GPR34 can also stimulate the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4][8]

GPR34 Antagonist 3 is a small molecule inhibitor that has been shown to effectively block LysoPS-induced signaling. Its utility has been demonstrated in both in vitro cell-based assays and in vivo models of neuropathic pain.[1][3] These application notes will focus on three key in vitro assays for characterizing the activity of GPR34 Antagonist 3: a cAMP inhibition assay, an ERK1/2 phosphorylation assay, and a cell viability assay to assess cytotoxicity.

Data Presentation: Pharmacological Profile of GPR34 Antagonist 3

The following table summarizes the reported in vitro potency of GPR34 Antagonist 3 in various functional cell-based assays.

| Assay Type | Cell Line | Ligand | Parameter | Value | Reference |

| GloSensor cAMP Assay | CHO-K1 | LysoPS | IC50 | 0.680 µM | [3] |

| Tango Assay | HTLA | LysoPS | IC50 | 0.059 µM | [3] |

| ERK1/2 Phosphorylation | CHO-K1 | LysoPS | Inhibition | Dose-dependent | [1][3] |

| Cytotoxicity | HEK293T, COS-7, BEAS-2B, Muller, LX-2, HUVEC | - | IC50 | > 30 µM | [1] |

GPR34 Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated by GPR34 activation and the point of inhibition by GPR34 Antagonist 3.

Caption: GPR34 signaling and inhibition by its antagonist.

Experimental Protocols

cAMP Inhibition Assay (Gαi Signaling)

This protocol is designed to measure the ability of GPR34 Antagonist 3 to inhibit the LysoPS-mediated decrease in intracellular cAMP levels in cells expressing GPR34. A common method is to use a bioluminescent reporter system, such as the GloSensor cAMP assay.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are GPR34 antagonists and how do they work? [synapse.patsnap.com]

- 6. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. G-protein coupled receptor 34 activates Erk and phosphatidylinositol 3-kinase/Akt pathways and functions as alternative pathway to mediate p185Bcr-Abl-induced transformation and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of GPR34 Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration routes for GPR34 antagonists based on currently available preclinical research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide the design and execution of in vivo studies targeting the G-protein coupled receptor 34 (GPR34).

Introduction to GPR34 and its Antagonists

G-protein coupled receptor 34 (GPR34) is a receptor for lysophosphatidylserine (LysoPS) and is implicated in various physiological and pathological processes, including immune responses, neuroinflammation, and cancer.[1][2][3] GPR34 antagonists are molecules that inhibit the signaling of this receptor and are being investigated as potential therapeutics for conditions such as neuropathic pain, multiple sclerosis, and certain types of cancer.[2][4]

GPR34 Signaling Pathways

GPR34 is a G protein-coupled receptor that, upon activation by its ligand LysoPS, can trigger multiple intracellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results. Key signaling pathways activated by GPR34 include:

-

PI3K/AKT Pathway : This pathway is critical for cell proliferation and survival.[5][6]

-

MAPK/ERK Pathway : GPR34 activation leads to the phosphorylation of ERK1/2, which is involved in cell growth and differentiation.[7][8][9]

-

cAMP/PKA Pathway : GPR34 signaling can modulate cyclic AMP levels, impacting various cellular functions.[1][10]

-

NF-κB Pathway : This pathway is a key regulator of inflammatory responses.[1][10]

-

AP1 and SRF-RE Pathways : These pathways are also involved in the cellular response to GPR34 activation.[1][10]

-

TGF-β/Smad Pathway : In the context of glioma, GPR34 has been shown to promote tumorigenesis through this pathway.[3][11]

// Ligand and Receptor LysoPS [label="Lysophosphatidylserine (LysoPS)", fillcolor="#FBBC05", fontcolor="#202124"]; GPR34 [label="GPR34", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// G-proteins G_protein [label="G-protein", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Downstream Pathways PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP_PKA [label="cAMP/PKA Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-kB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AP1_SRF [label="AP1/SRF-RE Pathways", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGF_beta [label="TGF-β/Smad Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Cellular Responses Proliferation [label="Cell Proliferation & Survival", shape=plaintext, fontcolor="#202124"]; Inflammation [label="Inflammation", shape=plaintext, fontcolor="#202124"]; Tumorigenesis [label="Tumorigenesis", shape=plaintext, fontcolor="#202124"]; Neuropathic_Pain [label="Neuropathic Pain", shape=plaintext, fontcolor="#202124"];

// Connections LysoPS -> GPR34 [label="binds"]; GPR34 -> G_protein [label="activates"]; G_protein -> PI3K_AKT; G_protein -> MAPK_ERK; G_protein -> cAMP_PKA; G_protein -> NF_kB; G_protein -> AP1_SRF; G_protein -> TGF_beta;

PI3K_AKT -> Proliferation; MAPK_ERK -> Proliferation; NF_kB -> Inflammation; TGF_beta -> Tumorigenesis; MAPK_ERK -> Neuropathic_Pain; NF_kB -> Neuropathic_Pain;

} .dot Caption: GPR34 Signaling Cascade.

In Vivo Administration Routes and Dosages

The selection of an appropriate administration route is critical for the efficacy and safety of GPR34 antagonists in in vivo studies. The following tables summarize the available data for specific GPR34 antagonists.

Table 1: In Vivo Administration of GPR34 Antagonist 3 (Compound 5e)

| Parameter | Details | Reference(s) |

| Antagonist | GPR34 receptor antagonist 3 (Compound 5e) | [9][12] |

| Animal Model | Mouse model of neuropathic pain | [9][12] |

| Administration Route | Intraperitoneal (i.p.) injection | [9][12] |

| Dosage | 10 or 20 mg/kg (for efficacy) | [9][12] |

| 100 mg/kg (safe dosage in repeated toxicity) | [9][12] | |

| 200 mg/kg (observed mortality in acute toxicity) | [9][12] | |

| Frequency | Twice a day | [9][12] |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [12] |

Table 2: In Vivo Administration of GPR34 Antagonist YL-365

| Parameter | Details | Reference(s) |

| Antagonist | YL-365 | [13][14][15][16] |

| Animal Model | Mouse model of neuropathic pain | [13][14][15][16] |

| Administration Route | Intraperitoneal (i.p.) injection | [13] |

| Dosage | 100 mg/kg or 200 mg/kg | [13] |

| Frequency | Twice per day | [13] |

| Toxicity Note | No obvious toxicity observed at effective doses. | [14][15][16] |

Table 3: Other Potential Administration Routes

While intraperitoneal injection is the most documented route, other methods may be suitable depending on the experimental goals and the physicochemical properties of the antagonist. Intrathecal administration has also been shown to be effective for neuropathic pain.[17][18][19] General protocols for other common routes in mice are provided in the experimental protocols section.

| Administration Route | Potential Application for GPR34 Antagonists |

| Intrathecal (i.t.) | Direct delivery to the spinal cord for neuropathic pain models.[17][18][19] |

| Oral (p.o.) Gavage | Systemic administration, dependent on oral bioavailability. |

| Intravenous (i.v.) | Rapid and complete systemic exposure. |

| Subcutaneous (s.c.) | Slower, more sustained systemic absorption. |

Experimental Protocols

// Workflow Stages A [label="1. Animal Model Selection & Acclimatization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Disease Induction (e.g., Neuropathic Pain Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Baseline Behavioral/Physiological Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Randomization & Group Allocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. GPR34 Antagonist Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Post-treatment Monitoring & Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Tissue Collection & Ex Vivo Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="8. Data Analysis & Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } .dot Caption: In Vivo Study Workflow.

Protocol for Intraperitoneal (i.p.) Injection of a GPR34 Antagonist in a Mouse Neuropathic Pain Model

This protocol is based on studies using this compound (Compound 5e).[9][12]

Materials:

-

This compound (Compound 5e)

-

Vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Sterile 1 mL syringes with 27-30G needles

-

Animal scale

-

Mice (e.g., C57BL/6J)

-

Materials for neuropathic pain induction (see Protocol 4.2)

-

Behavioral testing equipment (e.g., von Frey filaments)

Procedure:

-

Preparation of Dosing Solution:

-

Prepare the vehicle solution under sterile conditions.

-

Dissolve the GPR34 antagonist in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL). Ensure the solution is homogenous.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the exact injection volume.

-

Restrain the mouse by scruffing the neck to expose the abdomen.

-

Tilt the mouse slightly head-down.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

-

Administer the injection slowly.

-

-

Experimental Timeline:

-

Induce neuropathic pain (see Protocol 4.2).

-

Allow for the development of pain symptoms (typically several days).

-

Administer the GPR34 antagonist or vehicle twice daily.

-

Conduct behavioral assessments (e.g., von Frey test for mechanical allodynia) at specified time points before and after treatment.

-

Protocol for Induction of a Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice

This is a commonly used model to study neuropathic pain.[7]

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scissors, forceps)

-

Sutures

-

Disinfectant (e.g., 70% ethanol)

Procedure:

-

Anesthetize the mouse.

-

Shave the lateral surface of the left thigh.

-

Make a small incision in the skin and muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Isolate and ligate the common peroneal and tibial nerves with a suture, then transect them, removing a small section of the distal nerve stump.

-

Take care to leave the sural nerve intact.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover with appropriate post-operative care.

General Protocol for Oral Gavage in Mice

This protocol can be adapted for GPR34 antagonists, assuming suitable oral bioavailability.

Materials:

-

Gavage needle (flexible or stainless steel, appropriate size for mice, e.g., 20-22G)[20][21]

-

Syringe

-

Dosing solution

Procedure:

-

Properly restrain the mouse to immobilize its head and body.[20]

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[21]

-

Gently insert the gavage needle into the mouth, slightly to one side to avoid the trachea, and advance it along the roof of the mouth into the esophagus.[20]

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

-

Administer the solution slowly.[22]

-

Withdraw the needle gently.

-

Monitor the animal for any signs of distress.[23]

General Protocol for Intravenous (i.v.) Tail Vein Injection in Mice

Materials:

-

Restraining device

-

Heat lamp or warming pad

-

Sterile 1 mL syringes with 27-30G needles[5]

-

Dosing solution

Procedure:

-

Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.[5][18]

-

Place the mouse in a restraining device.

-

Disinfect the tail with 70% ethanol.

-

Insert the needle, bevel up, into one of the lateral tail veins, parallel to the vein.[5]

-

Inject the solution slowly. The vein should blanch if the injection is successful.[5]

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[18]

General Protocol for Subcutaneous (s.c.) Injection in Mice

Materials:

-

Sterile syringes with 25-27G needles[17]

-

Dosing solution

Procedure:

-

Scruff the mouse to lift a fold of skin between the shoulder blades.[4][8][9][17][19]

-

Insert the needle into the base of the "tent" of skin, parallel to the spine.[4][17]

-

Aspirate briefly to ensure a blood vessel has not been entered.[9][17]

-

Inject the solution to form a small bleb under the skin.

-

Withdraw the needle and gently massage the area to disperse the solution.

Concluding Remarks

The in vivo administration of GPR34 antagonists is a promising area of research for developing novel therapeutics. The protocols and data presented here provide a foundation for designing and conducting robust preclinical studies. Researchers should carefully consider the specific antagonist, animal model, and experimental objectives to select the most appropriate administration route and methodology. Further research is needed to explore the efficacy of GPR34 antagonists via different administration routes and in a broader range of disease models.

References

- 1. research.vt.edu [research.vt.edu]

- 2. What are GPR34 antagonists and how do they work? [synapse.patsnap.com]

- 3. G-protein Coupled Receptor 34 Promotes Gliomagenesis by Inducing Proliferation and Malignant Phenotype via TGF-Beta/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ltk.uzh.ch [ltk.uzh.ch]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. forum.painresearcher.net [forum.painresearcher.net]

- 8. research.unc.edu [research.unc.edu]

- 9. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]

- 10. ashpublications.org [ashpublications.org]

- 11. revvity.co.jp [revvity.co.jp]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 14. axonmedchem.com [axonmedchem.com]

- 15. labproservices.com [labproservices.com]

- 16. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. animalcare.ubc.ca [animalcare.ubc.ca]

- 18. depts.ttu.edu [depts.ttu.edu]

- 19. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 20. instechlabs.com [instechlabs.com]

- 21. iacuc.wsu.edu [iacuc.wsu.edu]

- 22. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GPR34 Receptor Antagonist 3 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 34 (GPR34) has emerged as a potential therapeutic target in oncology. Overexpression of GPR34 is associated with the progression and poor prognosis of several cancers, including gastric, colorectal, glioma, and cervical cancers.[1][2][3][4] The receptor is implicated in key oncogenic processes such as cell proliferation, migration, and survival.[1][5] Mechanistically, GPR34 activation often leads to the stimulation of the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling pathways, which are central to cancer cell growth and survival.[1][2]

GPR34 Receptor Antagonist 3, also identified as compound 5e, is a novel, potent, and selective antagonist of the GPR34 receptor.[6][7] While its efficacy has been demonstrated in preclinical models of neuropathic pain, its potential as an anticancer agent is a compelling area of investigation.[6] These application notes provide a summary of the antagonist's known characteristics and detailed protocols for researchers to investigate its effects on cancer cell lines.

Data Presentation

The following tables summarize the available quantitative data for this compound (Compound 5e).

Table 1: In Vitro Efficacy and Potency of this compound

| Assay Type | System | IC50 Value | Reference |

|---|---|---|---|

| GloSensor cAMP Assay | Recombinant Cells | 0.680 µM | [6] |

| Tango Assay | Recombinant Cells | 0.059 µM |[6] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Cell Type | Incubation Time | IC50 Value | Reference |

|---|---|---|---|---|

| HEK293T | Human Embryonic Kidney | 72 hours | > 30 µM | [8] |

| COS-7 | Monkey Kidney Fibroblast | 72 hours | > 30 µM | [8] |

| BEAS-2B | Human Bronchial Epithelium | 72 hours | > 30 µM | [8] |

| Muller | Human Müller Glia | 72 hours | > 30 µM | [8] |

| LX-2 | Human Hepatic Stellate | 72 hours | > 30 µM | [8] |

| HUVEC | Human Umbilical Vein Endothelial | 72 hours | > 30 µM |[8] |

Table 3: Effect of this compound on Downstream Signaling

| Assay | Cell Line | Treatment | Effect | Reference |

|---|

| ERK1/2 Phosphorylation | CHO (GPR34-expressing) | 3, 10, 30 µM (72h) | Dose-dependent inhibition of LysoPS-induced phosphorylation. |[6][8] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway associated with GPR34 in cancer and a general workflow for evaluating the antagonist.

Caption: GPR34 signaling pathway in cancer cells.

Caption: Experimental workflow for evaluating GPR34 Antagonist 3.

Experimental Protocols

Note: As this compound is a novel compound, its effects have not been extensively characterized in cancer cell lines. The following protocols are adapted from studies on GPR34 knockdown and provide a robust framework for initial investigation.[1][3] Researchers should perform dose-response experiments to determine the optimal antagonist concentration for their specific cell line and assay.

Protocol 1: Cell Proliferation and Viability Assay (CCK-8 / MTT)

This protocol determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HGC-27 gastric cancer, LS174T colorectal cancer)

-

Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

-

This compound (prepare stock solution in DMSO, e.g., 10 mM)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

-

Antagonist Treatment: Prepare serial dilutions of this compound in complete medium. Based on known IC50 and cytotoxicity data, a starting range of 0.1 µM to 30 µM is recommended.

-